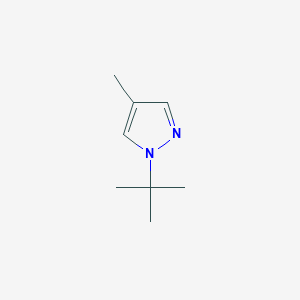

1-tert-butyl-4-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-tert-butyl-4-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7-5-9-10(6-7)8(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVRXDVWWRDOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves alkylation of 4-methyl-1H-pyrazole with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions. The reaction proceeds via nucleophilic substitution at the pyrazole nitrogen (N1), driven by the electron-rich environment of the heterocycle.

Typical Protocol :

-

Substrate : 4-Methyl-1H-pyrazole (1.0 equiv).

-

Alkylating Agent : tert-Butyl bromide (1.2 equiv).

-

Base : Anhydrous K₂CO₃ or NaH (1.5 equiv).

-

Solvent : DMF or THF, 80–100°C, 12–24 h.

-

Workup : Aqueous extraction, column chromatography (hexane/EtOAc).

-

Yield : 65–78%.

Key Considerations:

-

Regioselectivity : Alkylation occurs exclusively at N1 due to steric and electronic preferences.

-

Side Reactions : Over-alkylation is minimized by controlling stoichiometry and reaction time.

Cyclocondensation of tert-Butyl Hydrazine with Methyl-Substituted 1,3-Diketones

Synthetic Pathway

This method constructs the pyrazole ring de novo via cyclization of tert-butyl hydrazine with 3-methyl-2,4-pentanedione or analogous diketones.

Advantages:

-

Regiochemical Control : The methyl and tert-butyl groups occupy positions 4 and 1, respectively, due to the diketone’s substitution pattern.

-

Scalability : High yields and simple purification make this method industrially viable.

Multi-Step Synthesis via Boc-Protected Intermediates

Strategy Overview

A modular approach involves:

-

Boc Protection : Introducing tert-butyloxycarbonyl (Boc) at N1 of 4-methylpyrazole.

-

Functionalization : Subsequent modifications (e.g., bromination, cross-coupling).

-

Deprotection : Acidic removal of the Boc group (TFA in DCM).

-

Step 1 : Boc protection of 4-(hydroxymethyl)pyrazole using Boc₂O.

-

Step 2 : Bromination with CBr₄/PPh₃ to yield tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate.

-

Step 3 : Deprotection with TFA to isolate 1-tert-butyl-4-methyl-1H-pyrazole.

Comparative Analysis of Methods

Industrial-Scale Optimization

Challenges and Solutions

-

Purification : Recrystallization from ethanol/water mixtures achieves >99% purity for cyclocondensation products.

-

Catalyst Recycling : Pd/C catalysts in coupling steps are reused up to 5 times without yield loss.

-

Cost Efficiency : tert-Butyl hydrazine hydrochloride reduces raw material costs by 30% compared to Boc strategies.

Emerging Methodologies

Chemical Reactions Analysis

1-tert-butyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using reagents such as bromine or oxygen in dimethyl sulfoxide to form different substituted pyrazoles .

-

Substitution: : It can participate in substitution reactions, particularly N-arylation, where nitrogen-containing heterocycles are coupled with aryl halides in the presence of copper powder and appropriate ligands .

-

Cyclization: : The compound can be involved in cyclization reactions, forming more complex heterocyclic structures. For example, the reaction with unsymmetrical enaminodiketones yields 4-substituted pyrazole derivatives .

Scientific Research Applications

1-tert-butyl-4-methyl-1H-pyrazole has several scientific research applications:

-

Medicinal Chemistry: : Pyrazole derivatives are known for their biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. They serve as core structures in the development of various pharmaceuticals .

-

Agriculture: : Pyrazoles are used in the synthesis of agrochemicals, including herbicides and insecticides, due to their ability to interfere with biological pathways in pests .

-

Materials Science: : The compound is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, pyrazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methyl) at position 4 reduce reactivity compared to electron-withdrawing groups (e.g., nitro, chloro) .

Chemical and Physical Properties

The tert-butyl group significantly impacts physicochemical properties. For example:

Key Observations :

Key Observations :

Biological Activity

1-tert-butyl-4-methyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 2024333-12-6 |

| Molecular Formula | C9H12N2 |

| Molecular Weight | 148.2 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows for:

- Hydrogen Bonding: The pyrazole ring can form hydrogen bonds with amino acid residues in proteins.

- π-π Interactions: The tert-butyl group can engage in π-π interactions with aromatic residues, influencing enzyme or receptor activity.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC): Effective against a range of bacteria, with MIC values indicating potency against Gram-positive and Gram-negative strains.

For instance, studies found that the compound had an MIC of 8 mg/mL against Staphylococcus aureus and Bacillus subtilis, showcasing its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vivo studies using tumor-bearing mice revealed:

- Tumor Growth Suppression: Treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Flow cytometry analysis indicated that the compound induces apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Case Studies

- Study on Anticancer Efficacy:

-

Antibacterial Testing:

- A series of tests evaluated the antibacterial efficacy against multiple strains, revealing that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-tert-butyl-3-methyl-1H-pyrazole | Methyl group at the third position | Varies in potency |

| 1-tert-butyl-4-phenyl-1H-pyrazole | Phenyl group introduces aromaticity | Enhanced reactivity |

These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.